
3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile is a unique organic compound characterized by its distinct pentalene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diene and nitrile compound, the reaction can be catalyzed using specific reagents to form the desired pentalene structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can participate in various chemical pathways, depending on the functional groups present and the reaction conditions. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3a,6a-Dimethyl-3a,6a-dihydropentalene-1,6-dione
- cis-Tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione
Uniqueness
3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile is unique due to its specific nitrile functional groups, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
85433-63-2 |
|---|---|
Molekularformel |
C12H12N2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
3a,6a-dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile |
InChI |
InChI=1S/C12H12N2/c1-11-3-9(7-13)5-12(11,2)6-10(4-11)8-14/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
SXDRWVHACOTTFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(=CC1(C=C(C2)C#N)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


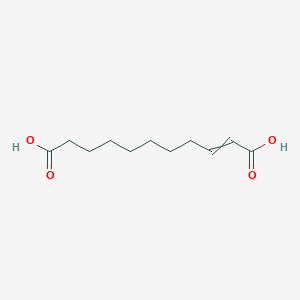
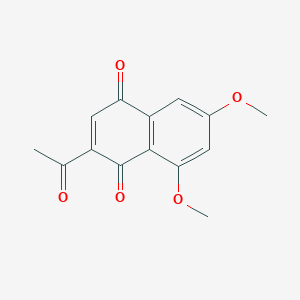

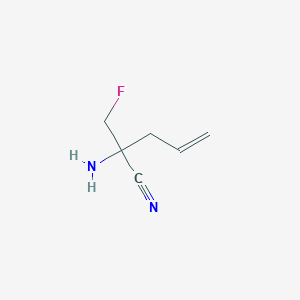
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
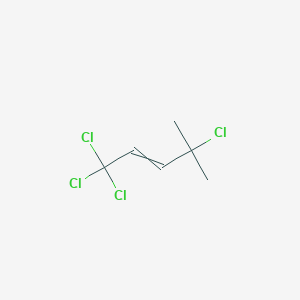
![Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14408303.png)
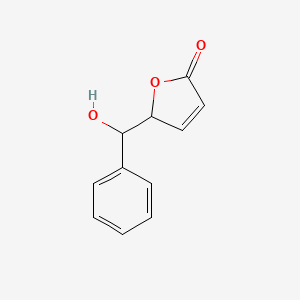
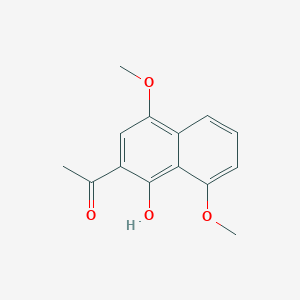
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid](/img/structure/B14408319.png)


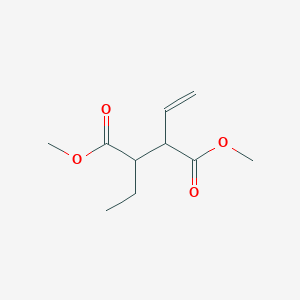
![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)
